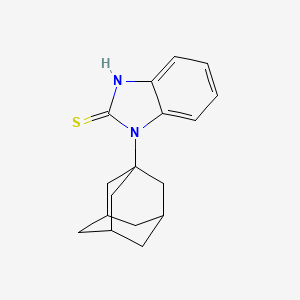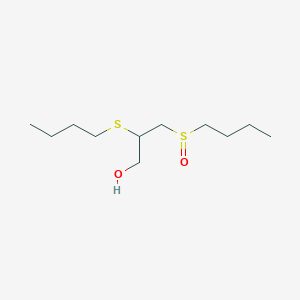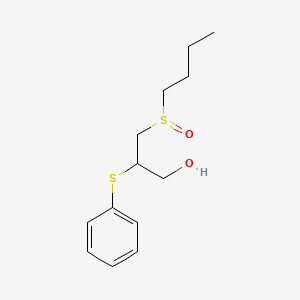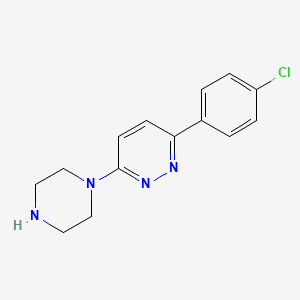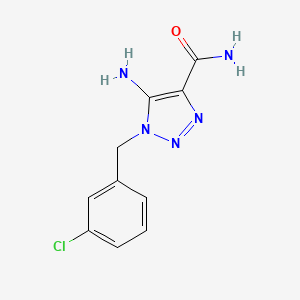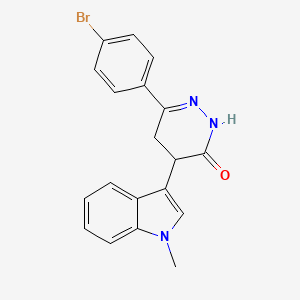
6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
Descripción general
Descripción
6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone (6-BP-MIP) is a synthetic organic compound belonging to the class of pyridazinone derivatives. It is a heterocyclic compound composed of a pyridazinone ring system with a 4-bromophenyl substituent and a 1-methyl-1H-indol-3-yl substituent. 6-BP-MIP has a broad range of applications in scientific research and has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cardioactive Agent Development
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, structurally related to the compound , plays a vital role in the development of cardio-active agents. This moiety forms the structural backbone of numerous pyridazinone derivatives either in clinical use or tested in clinical trials for their cardioactive properties. Some notable examples include imazodan, pimobendan, and levosimendan. These compounds have been synthesized and evaluated for their potential as cardioactive agents (Imran & Abida, 2016).
Synthesis and Evaluation of Inotropic Activity
Derivatives of pyridazinones, such as the compound , have been synthesized and evaluated for their positive inotropic activity. Studies have shown that certain pyridazinone derivatives exhibit potent positive inotropic effects, which are crucial in the development of cardiac stimulants (Sircar et al., 1986).
Crystal and Molecular Structures Analysis
The crystal and molecular structures of pyridazinone cardiovascular agents, including derivatives structurally similar to the compound , have been studied to understand their relationship with cardiovascular properties. This research is significant for drug design, focusing on cardiovascular applications (Prout et al., 1994).
Enantioseparation for Pharmaceutical Production
The compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key synthetic intermediate for the cardiotonic agent levosimendan, has been the subject of studies using chiral stationary phases in chromatography for enantioseparation. This process is essential for the pharmaceutical industry, especially in the production of cardioactive drugs (Cheng et al., 2019).
Antihypertensive and Vasodilator Activities
Pyridazinone derivatives, including compounds with structures analogous to the chemical , have been synthesized and examined for their antihypertensive and vasodilator activities. This research contributes to the development of new therapeutic agents for treating hypertension and related cardiovascular conditions (Demirayak et al., 2004).
Base Oil Improvement Applications
Pyridazinone derivatives have been synthesized and tested as antioxidants for local base oil improvement, showcasing the versatility of these compounds in applications beyond pharmacology. These heterocyclic compounds demonstrate chemical stability and multi-functional actions, including as corrosion inhibitors (Nessim, 2017).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-23-11-16(14-4-2-3-5-18(14)23)15-10-17(21-22-19(15)24)12-6-8-13(20)9-7-12/h2-9,11,15H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZJJXGMGFMMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142852 | |
| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone | |
CAS RN |
946385-86-0 | |
| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



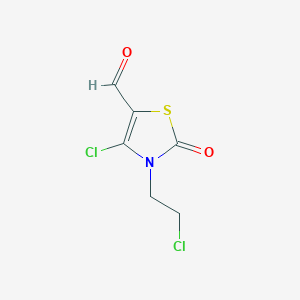



![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)
